Dimethoxydiphenylsilane

Catalog No.
S569239
CAS No.
6843-66-9
M.F
C14H16O2Si
M. Wt
244.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxydiphenylsilane

CAS Number

6843-66-9

Product Name

Dimethoxydiphenylsilane

IUPAC Name

dimethoxy(diphenyl)silane

Molecular Formula

C14H16O2Si

Molecular Weight

244.36 g/mol

InChI

InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

AHUXYBVKTIBBJW-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC

Synonyms

dimethoxydiphenylsilane, diphenyldimethoxysilane, DPDMS cpd

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC

The exact mass of the compound Dimethoxydiphenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93509. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethoxydiphenylsilane (DMDPS) is a high-purity, bifunctional organoalkoxysilane characterized by a central silicon atom bonded to two sterically hindered phenyl groups and two hydrolyzable methoxy groups[1]. In industrial procurement, it is primarily sourced as a precursor for high-refractive-index silicone resins, a chain-extending crosslinker for high-temperature elastomers, and an effective stereoregulating external electron donor (B-donor) in Ziegler-Natta polyolefin catalysis [2]. Unlike standard aliphatic silanes, the dual-phenyl architecture imparts exceptional thermal-oxidative stability, high UV resistance, and a high refractive index (typically 1.525–1.545) to cured polymer matrices [3]. Its bifunctionality ensures precise linear chain extension without unwanted rigid crosslinking, making it a critical raw material for advanced optical encapsulants and high-performance polypropylenes where precise microstructural control is mandatory [1].

Substituting Dimethoxydiphenylsilane with generic silanes or closely related analogs compromises critical process and performance metrics in both resin synthesis and catalysis [1]. Attempting to use trifunctional analogs like phenyltrimethoxysilane (PTMS) shifts the reaction from linear chain extension to dense crosslinking, resulting in brittle polymers that fail under thermal cycling [2]. Conversely, substituting with halogenated precursors such as dichlorodiphenylsilane (DCDPS) introduces highly corrosive hydrogen chloride byproducts during hydrolysis, necessitating costly acid-scavenging steps and risking residual chloride contamination that degrades sensitive electronic encapsulants . In Ziegler-Natta catalysis, replacing DMDPS with simpler donors like methylphenyldimethoxysilane alters the active site stereoregulation, leading to undesirable drops in polymer molar mass and isotacticity [3]. Therefore, exact procurement of DMDPS is non-negotiable for applications requiring halogen-free processing, high-temperature elasticity, and precise stereochemical control.

Halogen-Free Processability vs. Dichlorodiphenylsilane

In the synthesis of optical-grade silicone resins, the choice of precursor dictates both process safety and final purity. DMDPS undergoes hydrolysis to release neutral methanol, allowing for a halogen-free process that easily achieves <10 ppm chloride content [1]. In contrast, using the cheaper Dichlorodiphenylsilane (DCDPS) generates corrosive hydrogen chloride (HCl) gas, requiring the addition of acid acceptors (like aniline) and extensive purification to prevent chloride-induced degradation in sensitive microelectronics.

Evidence DimensionHydrolysis byproduct and process compatibility
Target Compound DataDMDPS yields neutral methanol; achieves <10 ppm residual chlorides without acid scavengers.
Comparator Or BaselineDCDPS yields corrosive HCl; requires acid acceptors and complex washing.
Quantified DifferenceElimination of corrosive byproducts and reduction of purification steps.
ConditionsIndustrial sol-gel / hydrolysis synthesis of silicone resins.

Procurement of DMDPS eliminates the need for corrosive gas handling and acid scavengers, directly lowering manufacturing complexity and protecting electronic-grade resin purity.

Thermal Elasticity and Chain Extension vs. Phenyltrimethoxysilane

For high-temperature siloxane/silsesquioxane hybrids, the functionality of the silane strictly controls the mechanical behavior. Precondensed siloxanes post-cross-linked with the difunctional DMDPS form elastic materials that maintain a stable rubbery plateau up to 200 °C, with overall thermal stability reaching 453 °C [1]. Conversely, using the trifunctional Phenyltrimethoxysilane (PTMS) drives high-density cross-linking, which severely restricts chain mobility and leads to rigid, brittle networks that cannot absorb thermal shock [2].

Evidence DimensionHigh-temperature mechanical flexibility
Target Compound DataDMDPS enables linear chain extension, sustaining a rubbery elastic plateau up to 200 °C.
Comparator Or BaselinePTMS (trifunctional) induces dense cross-linking, resulting in rigid and brittle networks.
Quantified DifferenceTransition from a brittle matrix to a high-temperature elastic elastomer.
ConditionsDynamic mechanical analysis of post-cross-linked siloxane hybrids.

Buyers formulating LED encapsulants or aerospace potting compounds must select DMDPS to ensure the cured resin survives extreme thermal cycling without cracking.

Stereoregulation in Ziegler-Natta Catalysis vs. Methylphenyldimethoxysilane

As an external electron donor (B-donor) in Ziegler-Natta polymerization, DMDPS provides enhanced stereochemical control over propylene insertion compared to mono-phenyl analogs. Studies demonstrate that DMDPS exerts a stronger influence at the active catalytic sites than Methylphenyldimethoxysilane (MPDMS), resulting in isotactic polypropylene with higher molar mass and lower polydispersity [1]. Furthermore, blending DMDPS with D-donors (e.g., at a 1:3 ratio) optimally balances the structural uniformity and impact strength of iPP/EPR in-reactor alloys [2].

Evidence DimensionPolypropylene molar mass and polydispersity
Target Compound DataDMDPS yields higher molar mass and narrower molecular weight distribution.
Comparator Or BaselineMPDMS yields lower molar mass and higher polydispersity.
Quantified DifferenceMeasurable increase in molar mass and stereoregularity (mmmm pentad content).
ConditionsPropylene bulk polymerization using supported Ziegler-Natta catalysts.

Polyolefin producers require DMDPS to precisely tune the rheological and mechanical properties of high-strength isotactic polypropylene, which cannot be achieved with simpler donors.

Optical-Grade LED Encapsulants

Due to its ability to impart a high refractive index (1.525–1.545) and maintain a rubbery plateau up to 200 °C without the embrittlement seen with PTMS, DMDPS is the precursor of choice for formulating thermally resistant, highly transparent silicone encapsulants for high-brightness LEDs [1].

Halogen-Free Electronic Potting Compounds

Because its hydrolysis yields neutral methanol rather than the corrosive HCl produced by DCDPS, DMDPS is strictly specified for synthesizing electronic-grade silicone resins where trace chlorides would cause corrosion or electrical failure [2].

High-Isotacticity Polypropylene Production

As an external electron donor (B-donor), DMDPS is procured by polyolefin manufacturers to tightly control the stereoregularity, increase the molar mass, and narrow the polydispersity of Ziegler-Natta catalyzed isotactic polypropylene, outperforming simpler donors like MPDMS [3].

Physical Description

Liquid

UNII

02QB6788GC

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (55.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6843-66-9

Wikipedia

Dimethoxydiphenylsilane

General Manufacturing Information

All other basic organic chemical manufacturing
Benzene, 1,1'-(dimethoxysilylene)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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